Ethenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

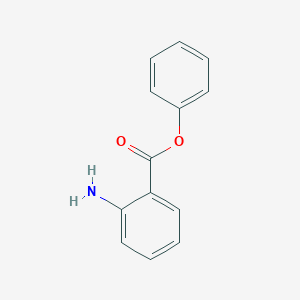

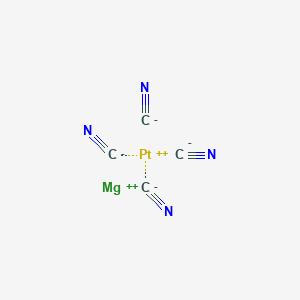

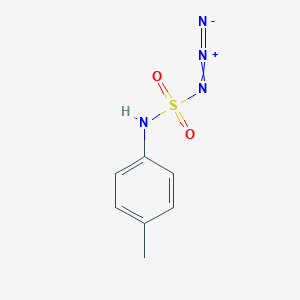

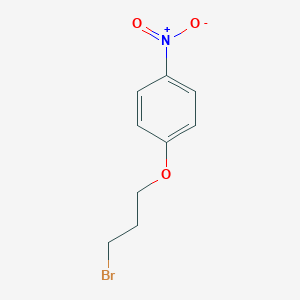

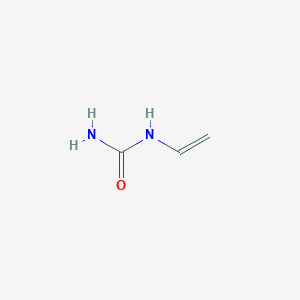

Ethenylurea is a chemical compound with the CAS number 13370-08-6 . It has a molecular weight of 86.09 and its IUPAC name is N-[(Z)-ethylidene]urea .

Molecular Structure Analysis

The InChI code for Ethenylurea is 1S/C3H6N2O/c1-2-5-3(4)6/h2H,1H2,(H3,4,5,6) . This indicates that the molecule consists of 3 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . For a detailed structural analysis, techniques such as mass spectrometry can be used .

Chemical Reactions Analysis

While specific chemical reactions involving Ethenylurea are not available, urea and its derivatives are known to undergo a variety of reactions. For instance, urea decomposes via thermolysis and hydrolysis . Electroanalytical tools can be used to study redox-active intermediates formed in these reactions .

Physical And Chemical Properties Analysis

Ethenylurea is a powder at room temperature with a melting point of 80-81°C .

Aplicaciones Científicas De Investigación

Specific Scientific Field

Summary of the Application

Ethylene-di-urea (EDU) is considered a chemical that offers protection to plants against Ozone (O3). It has been found to be effective against the phytotoxic action of O3 .

Methods of Application or Experimental Procedures

The antiozonate action of EDU has been observed when applied to roots in the concentrations of 275.7 to 374.3 mg L-1, or on leaves in the concentrations of 365.1 to 519.5 mg L-1 .

Results or Outcomes

There is evidence that EDU was more effective in some cultivars compared with others. The biochemical mechanism of its antiozonate activity is not well understood and requires parallel toxicological studies .

- Field : Organic Chemistry

- Application : Urea derivatives can be synthesized through various methods such as amination, rearrangement, or substitution .

- Methods : One method involves a direct and convenient reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source . Another method involves an “on-water” reaction of (thio)isocyanates with amines .

- Results : These methods enable a facile, sustainable, and chemoselective synthesis of unsymmetrical (thio)ureas .

- Field : Industrial Chemistry

- Application : N-substituted ureas have direct applications as agrochemicals or pharmaceutical agents and also serve as building blocks for various other important chemicals .

- Methods : A practically simple, mild, and efficient method is developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .

- Results : Using this methodology, a variety of N-substituted ureas (mono-, di- and cyclic-) were synthesized in good to excellent yields with high chemical purity .

Synthesis of Urea Derivatives

Synthesis of N-Substituted Ureas

- Field : Organic Chemistry

- Application : 1-Acyl-3-substituted thioureas have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .

- Methods : These scaffolds exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .

- Results : The interest in acyl thioureas has continually been escalating owing to their extensive applications .

- Field : Environmental Science and Bio/Technology

- Application : The applications of eDNA are transpiring in different domains, for example, trophic and community ecology (functional diversity, ecosystem dynamics and prey–predator interactions), biomonitoring, conservation biology (single and multi species detection, abundance estimates), invasion biology (early species detection, passive surveillance) and environmental assessment (detection of anthropogenic contamination, microbial source tracking) .

- Methods : The DNA gathered from different environmental samples (named as environmental DNA or eDNA) when coupled with high-throughput sequencing (HTS) offers a powerful tool by empowering the census of individual species on a global scale in real time .

- Results : Although the application of eDNA is intensifying swiftly at a global scale, there are still some knowledge gaps, especially with methods and applications .

Synthesis of 1-Acyl-3-Substituted Thioureas

Environmental DNA (eDNA) Metagenomics

Safety And Hazards

Propiedades

IUPAC Name |

ethenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c1-2-5-3(4)6/h2H,1H2,(H3,4,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFWKDXOUWXCDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CNC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90298292 |

Source

|

| Record name | Ethenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethenylurea | |

CAS RN |

13370-08-6 |

Source

|

| Record name | Ethenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.